molecular formula C21H22FN5O2 B12246289 4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine

4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine

Cat. No.: B12246289
M. Wt: 395.4 g/mol
InChI Key: YHNHOEDFWLMQLI-UHFFFAOYSA-N
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Description

4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropylimidazo[1,2-b]pyridazine moiety, a piperidine ring, and a fluoropyridine group. The presence of these functional groups contributes to its potential biological activities and applications in various scientific research areas.

Preparation Methods

The synthesis of 4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine involves the inhibition of TAK1 kinase activity. TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. The compound binds to the kinase’s active site, preventing its phosphorylation and subsequent activation by extracellular signals such as cytokines and growth factors . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine can be compared to other imidazo[1,2-b]pyridazine-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its high potency and selectivity as a kinase inhibitor .

Properties

Molecular Formula

C21H22FN5O2

Molecular Weight

395.4 g/mol

IUPAC Name

[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone

InChI

InChI=1S/C21H22FN5O2/c22-17-11-23-8-5-16(17)21(28)26-9-6-14(7-10-26)13-29-20-4-3-19-24-18(15-1-2-15)12-27(19)25-20/h3-5,8,11-12,14-15H,1-2,6-7,9-10,13H2

InChI Key

YHNHOEDFWLMQLI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C(=O)C5=C(C=NC=C5)F

Origin of Product

United States

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